ethyl 2-[(4E)-4-(methoxyimino)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate
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Overview
Description
Ethyl 2-[(4E)-4-(methoxyimino)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4E)-4-(methoxyimino)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, introduction of the methoxyimino group, and the final esterification to obtain the ethyl acetate derivative. Common reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and ethyl bromoacetate .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4E)-4-(methoxyimino)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the methoxyimino group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the indole ring using reagents like halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl 2-[(4E)-4-(methoxyimino)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4E)-4-(methoxyimino)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with structural similarities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
Uniqueness
Ethyl 2-[(4E)-4-(methoxyimino)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate is unique due to the presence of the methoxyimino and trifluoromethoxy groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4/c1-4-29-20(27)12-15-11-17-18(25-28-3)9-13(2)10-19(17)26(15)14-5-7-16(8-6-14)30-21(22,23)24/h5-8,11,13H,4,9-10,12H2,1-3H3/b25-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZJGLZFAKAXPG-XIEYBQDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(CC2=NOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC\2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(C/C2=N\OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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